(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an imidazo-pyridine ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for the compound is1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
. This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule . Physical and Chemical Properties Analysis
The molecular weight of the compound is 193.25 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Chemistry and Kinetics
Research into related compounds, such as those involving oxadiazoline and piperidine structures, has explored the photochemistry and reaction kinetics in solution. These studies shed light on the potential for synthesizing new chemical entities with unique properties, including those with applications in drug development and material science (Tae et al., 1999).
Molecular Interaction
Studies on molecular interactions, particularly those focusing on antagonist activities at receptor sites, provide insights into the design of new therapeutic agents. For example, the interaction of piperidin-1-yl derivatives with cannabinoid receptors has been thoroughly investigated, offering perspectives on how similar compounds might be utilized in designing receptor-specific drugs (Shim et al., 2002).
Optical Properties and Material Science
The synthesis and characterization of imidazo[1,5-a]pyridine derivatives highlight their potential in creating luminescent materials. These compounds exhibit significant Stokes' shifts and variable quantum yields, suggesting their utility in developing new optical materials and sensors (Volpi et al., 2017).
Anticancer and Antimicrobial Applications
Research into novel heterocyclic compounds, including oxazole and pyrazoline derivatives, demonstrates significant potential in developing new anticancer and antimicrobial agents. These studies provide a basis for further exploration of related compounds in therapeutic contexts, aiming to overcome drug resistance and improve treatment efficacy (Katariya et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as those incorporating piperidin-1-yl and morpholino groups, contribute to our understanding of molecular architecture and its relation to biological activity. This research underpins the development of novel compounds with specific biological or physical properties (Prasad et al., 2018).
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-16(24-9-3-2-4-15(24)20-12)19(25)23-10-7-14(8-11-23)18-22-21-17(26-18)13-5-6-13/h2-4,9,13-14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLDYTMVKZQKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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